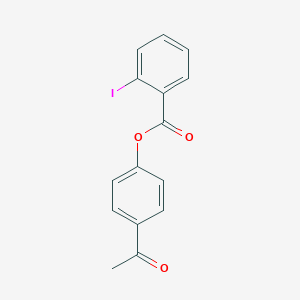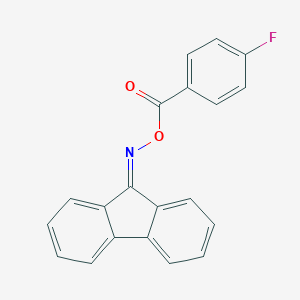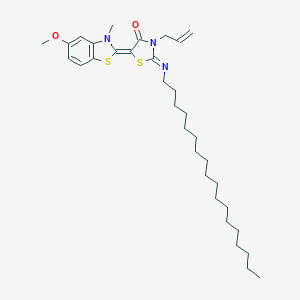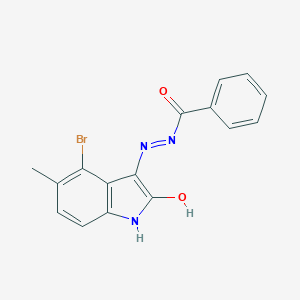![molecular formula C20H19BrNO5P B400325 bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate](/img/structure/B400325.png)
bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate is an organic compound that belongs to the class of phosphoramidates This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a phosphoramidic acid group, and two methoxy-phenyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate typically involves the reaction of 4-bromoaniline with phosphoramidic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl phosphoramidates: Compounds with similar phosphoramidic acid groups but different substituents on the phenyl ring.
Methoxy-phenyl esters: Compounds with methoxy groups attached to
Propiedades
Fórmula molecular |
C20H19BrNO5P |
|---|---|
Peso molecular |
464.2g/mol |
Nombre IUPAC |
N-bis(2-methoxyphenoxy)phosphoryl-4-bromoaniline |
InChI |
InChI=1S/C20H19BrNO5P/c1-24-17-7-3-5-9-19(17)26-28(23,22-16-13-11-15(21)12-14-16)27-20-10-6-4-8-18(20)25-2/h3-14H,1-2H3,(H,22,23) |
Clave InChI |
QEGBEBZOXPQOCQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC=C3OC |
SMILES canónico |
COC1=CC=CC=C1OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B400247.png)


![3-ethyl-2-[(2-hydroxy-1-naphthyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B400251.png)


![ethyl 4-[1-(4-fluorophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B400257.png)

![N-[4-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]phenyl]acetamide](/img/structure/B400259.png)
![11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one](/img/structure/B400261.png)


